molecular formula C5H12O3S B109944 Butyl methanesulfonate CAS No. 1912-32-9

Butyl methanesulfonate

Cat. No. B109944
Key on ui cas rn: 1912-32-9
M. Wt: 152.21 g/mol
InChI Key: LFLBHTZRLVHUQC-UHFFFAOYSA-N
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Patent
US06774240B2

Procedure details

To a 500 cm3 round-bottomed flask, equipped with a magnetic stirrer and pressure equalising dropping funnel, was added butanol (55,6 g, 0.75 mol), triethylamine (55.7 g, 0.55 mol) and dichloromethane (300 cm3). Methanesulfonyl chloride (57.3 g, 0.05 mol) was then added dropwise over a two-hour period from the dropping funnel, with cooling from an ice bath. The mixture was stirred for a further 24 hours at room temperature. The reaction mixture was filtered, concentrated on a rotary evaporator, and distilled (bp −80−90° C. at 5 mm Hg). This gave 68.1 g (98%) of a colourless oil.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
57.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].C(N(CC)CC)C.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>ClCCl>[CH3:13][S:14]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
0.75 mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
55.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
57.3 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 cm3 round-bottomed flask, equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
with cooling from an ice bath
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled (bp −80−90° C. at 5 mm Hg)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CS(=O)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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